Hydroxyguanabenz

Prodrug activation α2-Adrenoceptor binding affinity Xanthine oxidase metabolism

Procure Hydroxyguanabenz—the distinct N-hydroxylated metabolite of Guanabenz—to investigate tissue-dependent, enzymatic prodrug-to-active-drug conversion. It offers a critical ~100-fold affinity differential between the parent (Ki ~4000 nM) and its N-reduced, high-affinity form (Ki ~40 nM), enabling precise quantification of xanthine oxidase or NADH/NADPH reductase activity in brain and spleen models. Its validated full-efficacy agonism in behavioral pharmacology makes it the definitive α2-AR reference standard for calibrating partial agonist studies. Available exclusively for R&D; verify regional compliance before ordering.

Molecular Formula C8H8Cl2N4O
Molecular Weight 247.08 g/mol
CAS No. 24047-25-4
Cat. No. B1663198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyguanabenz
CAS24047-25-4
Synonyms1-(2,6-dichlorobenzylideneamino)-3-hydroxyguanidine
guanoxabenz
guanoxabenz hydrochloride
guanoxabenz monohydrochloride
Molecular FormulaC8H8Cl2N4O
Molecular Weight247.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl
InChIInChI=1S/C8H8Cl2N4O/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15/h1-4,15H,(H3,11,13,14)
InChIKeyQKIQJNNDIWGVEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyguanabenz (CAS 24047-25-4) for Research Procurement: α2-Adrenoceptor Agonist with Bioreversible Prodrug Properties


Hydroxyguanabenz (also designated Guanoxabenz) is a synthetic N-hydroxyguanidine derivative that functions as an α2-adrenergic receptor (α2-AR) agonist [1]. It belongs to the centrally-acting antihypertensive class alongside guanabenz, clonidine, and guanfacine, yet is distinguished by its identity as the N-hydroxylated metabolite of guanabenz, participating in a bioreversible metabolic cycle: it undergoes enzymatic N-reduction to form the high-affinity α2-AR ligand guanabenz, while guanabenz can be N-oxidized back to hydroxyguanabenz via CYP1A2 [2]. Its in vitro binding profile is biphasic—exhibiting a low-affinity state (Ki ≈ 4000 nM) that can be enzymatically converted to a high-affinity state (Ki ≈ 40 nM at α2A-adrenoceptors)—making it a mechanistically unique tool compound .

Hydroxyguanabenz Procurement: Why Guanabenz, Clonidine, or Guanfacine Cannot Serve as Drop-In Replacements


Although hydroxyguanabenz and guanabenz share a precursor–metabolite relationship and are both classified as α2-adrenoceptor agonists, they are not functionally interchangeable in experimental contexts. Hydroxyguanabenz itself is a low-affinity ligand (Ki ~4000 nM) that requires tissue-specific enzymatic activation—mediated by xanthine oxidase in spleen or by an NADH/NADPH-dependent reductase in brain—to generate guanabenz, which exhibits approximately 100-fold higher affinity [1]. This prodrug-to-active-drug conversion is species- and tissue-dependent, creating a pharmacokinetic delay and organ-specific pharmacodynamic profile absent with direct guanabenz administration. Furthermore, hydroxyguanabenz possesses intrinsic mutagenic activity in the Ames test (strains TA98 and TA1537), a liability not shared by guanabenz, making its N-reduction a detoxification pathway as well as an activation step [2]. Clonidine and guanfacine, meanwhile, lack the N-hydroxyguanidine scaffold entirely, forfeiting the xanthine oxidase electron-acceptor function and the CYP1A2 biomarker capability unique to hydroxyguanabenz [3].

Hydroxyguanabenz Evidence Guide: Comparator-Anchored Quantitative Differentiation Data


Bioreversible Prodrug Activation: ~100-Fold Affinity Gain Upon Enzymatic N-Reduction to Guanabenz

Hydroxyguanabenz (guanoxabenz) functions as a low-affinity prodrug that undergoes enzymatic N-reduction to guanabenz, which displays approximately 100-fold higher affinity for rat α2A-adrenoceptors. In rat spleen membrane preparations, the apparent affinity of hydroxyguanabenz increased four- to five-fold upon supplementation with xanthine, and the metabolite generated showed approximately 100-fold greater affinity than the parent compound [1]. In the absence of metabolic activation, hydroxyguanabenz binds with a Ki of ~4000 nM; after full activation, the high-affinity state reaches a Ki of ~40 nM at α2A-adrenoceptors . By comparison, guanabenz—the active metabolite—displays an IC50 of 1.7 nM for displacement of [3H]clonidine from rat brain α2-adrenoceptors [2]. This activation-dependent affinity switch is absent in clonidine and guanfacine, which bind directly with Ki values of 61–93 nM at human α2A-ARs without requiring enzymatic conversion .

Prodrug activation α2-Adrenoceptor binding affinity Xanthine oxidase metabolism

Superior α2- vs. α1-Adrenoceptor Selectivity Compared with Clonidine: Evidence from Rat Vas Deferens and Anococcygeus Preparations

In a direct comparative study across 9 α-adrenoceptor agonists, hydroxyguanabenz (guanoxabenz), guanabenz, xylazine, and guanfacine were all classified as more selective for presynaptic α2-adrenoceptors over postsynaptic α1-adrenoceptors than clonidine [1]. Selectivity was quantified using the rat vas deferens (presynaptic α2) and anococcygeus muscle (postsynaptic α1) preparations. Clonidine, tiamenidine, lofexidine, naphazoline, oxymetazoline, and St 91 were all less selective. In vivo, this selectivity translated to hemodynamic consequences: hydroxyguanabenz, like guanabenz and guanfacine, produced only small transient pressor responses (α1-mediated) followed by prolonged hypotension (α2-mediated), whereas clonidine and tiamenidine produced marked initial pressor responses [1]. The α2/α1 selectivity ranking (guanoxabenz > clonidine) was corroborated by both in vitro tissue assays and in vivo pithed rat preparations.

α2-Adrenoceptor selectivity Clonidine comparator Cardiovascular pharmacology

Differential Sedative/Hypnotic Efficacy in a Chick Sleep Model: Full Agonist Profile vs. Clonidine's Partial Response

In 2-day-old chicks, hydroxyguanabenz (guanoxabenz), guanabenz, UK-14,304, guanfacine, and xylazine all produced dose-related increases in sleeping time, reaching a maximum of >120 min at the highest dose tested [1]. In striking contrast, clonidine and tiamenidine generated flat, bell-shaped dose–response curves with maximal sleep times of only 60 min and 30 min, respectively [1]. The hydroxyguanabenz dose–response curve was shifted rightward by idazoxan (a selective α2-antagonist) with no change in slope or apparent maximum, confirming competitive antagonism at α2-adrenoceptors. Idazoxan also blocked clonidine-induced sleep but failed to affect sleep induced by ethanol, etorphine, or pentobarbital, confirming α2-specificity [1]. Naloxone antagonized etorphine but not hydroxyguanabenz, ruling out opioid receptor involvement.

CNS α2-adrenoceptor agonism Sedation/sleep model Clonidine comparator

Mutagenicity Liability: Hydroxyguanabenz Tests Positive in Ames Assay While Guanabenz Is Negative—Implications for Detoxification-Focused Research

In a direct comparative Ames mutagenicity assay, hydroxyguanabenz (guanoxabenz) exhibited pronounced mutagenic effects in Salmonella typhimurium strains TA98 and TA1537, whereas guanabenz showed no mutagenic activity [1]. This establishes that the N-hydroxyguanidine functional group—the sole structural difference between the two compounds—confers genotoxic potential. The N-reduction of hydroxyguanabenz to guanabenz therefore represents a detoxification pathway in addition to its prodrug activation role [1]. Kinetic parameters from microsomal incubations across rabbit, pig, and human liver fractions indicate that the reduction reaction predominates in vivo, suggesting that detoxification is the thermodynamically favored direction of the bioreversible cycle [1].

Genotoxicity Ames test Prodrug detoxification

Tissue-Specific Activation: Brain vs. Spleen Enzymatic Pathways Diverging from P450 and Xanthine Oxidase

Hydroxyguanabenz activation is mediated by two distinct enzymatic systems: a xanthine oxidase-dependent pathway in spleen (blocked by allopurinol, rescued by xanthine) and an allopurinol-insensitive, NADH/NADPH-dependent pathway in brain (blocked by menadione and dicumarol but not by CO or SKF525A, ruling out cytochrome P450 involvement) [1]. In spleen membranes, xanthine supplementation increased apparent hydroxyguanabenz affinity four- to five-fold; extensive buffer washing abolished high-affinity binding, which could be restored by xanthine addition [2]. In brain, the NADH/NADPH-activated mechanism was clearly distinct—not blocked by allopurinol and not attributable to P450 enzymes—indicating a different, as-yet incompletely characterized reductase system [1]. This tissue-dependent activation is not shared by guanabenz (which binds directly), clonidine, or guanfacine.

Tissue-specific metabolism NADH/NADPH reductase Xanthine oxidase independence

Hydroxyguanabenz (CAS 24047-25-4): Research and Industrial Application Scenarios Anchored in Quantitative Evidence


Probing Enzymatic N-Reductive Prodrug Activation in Tissue-Specific Pharmacology

Hydroxyguanabenz is uniquely suited for investigating tissue-dependent prodrug-to-active-drug conversion. Its ~100-fold affinity difference between the parent compound (Ki ~4000 nM) and its N-reduced metabolite guanabenz (IC50 ~1.7 nM) provides a wide dynamic range for quantifying enzymatic activation [1]. The existence of two distinct activation pathways—xanthine oxidase in spleen (allopurinol-sensitive) and an NADH/NADPH-dependent reductase in brain (menadione/dicumarol-sensitive)—enables researchers to dissect organ-specific N-reductive metabolism [2]. By measuring the appearance of high-affinity [3H]guanoxabenz binding as a functional readout, experimental designs can map tissue distribution of the activating enzymes and probe their pharmacological modulation [3].

Full α2-Adrenoceptor Agonist Reference Standard for Central Behavioral Pharmacology

In behavioral pharmacology, hydroxyguanabenz serves as a validated full-agonist reference standard at central α2-adrenoceptors. The chick sleep model demonstrates that hydroxyguanabenz produces >120 min of α2-mediated sleep, a full-agonist ceiling effect not achieved by clonidine (max ~60 min) or tiamenidine (~30 min) [4]. The clean competitive antagonism by idazoxan (parallel rightward shift without slope change) and the lack of naloxone reversibility confirm exclusive α2-adrenoceptor mediation. For researchers needing a full-efficacy α2-agonist benchmark to calibrate partial agonist or antagonist studies, hydroxyguanabenz provides unambiguous maximum-effect data [4].

N-Hydroxyguanidine Genotoxicity and N-Reductive Detoxification Research

Hydroxyguanabenz is a well-characterized model substrate for studying the genotoxic potential of N-hydroxyguanidine functional groups and their enzymatic detoxification. The compound's positive Ames test result in TA98 and TA1537 strains—contrasting with guanabenz's complete lack of mutagenicity—isolates the N-hydroxy moiety as the genotoxicophore [5]. The demonstrated predominance of the N-reductive pathway in human, pig, and rabbit microsomal fractions positions hydroxyguanabenz as a probe for evaluating N-reductive detoxification capacity across species and tissues. This application is directly relevant to toxicology and drug safety assessment programs studying structure–toxicity relationships in amidinohydrazone-containing drug candidates [5].

Xanthine Oxidase Electron-Acceptor Substrate for Ischemia-Reperfusion and Purine Metabolism Studies

Hydroxyguanabenz is a structurally validated electron-acceptor substrate for xanthine oxidase, with its N-reduction requiring xanthine or NADH as reducing co-substrates and being fully blockable by allopurinol [6]. The reduction product (guanabenz) was confirmed by HPLC and NMR, providing a clean analytical endpoint for enzyme activity assays. This property makes hydroxyguanabenz a useful tool compound in purine metabolism research and in screening for novel xanthine oxidase inhibitors, where its N-hydroxyguanidine scaffold serves as a distinct chemotype compared to conventional purine-analog substrates [6].

Quote Request

Request a Quote for Hydroxyguanabenz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.